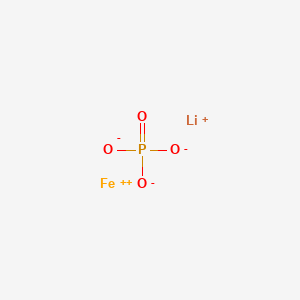

Lithium iron phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium iron phosphate, also known as lithium ferro-phosphate, is an inorganic compound with the formula LiFePO₄. It is a gray, red-gray, brown, or black solid that is insoluble in water. This compound has gained significant attention as a component of this compound batteries, a type of lithium-ion battery. These batteries are widely used in power tools, electric vehicles, solar energy installations, and large grid-scale energy storage .

Synthetic Routes and Reaction Conditions:

Solid Phase Method: This includes high-temperature solid-phase reaction, carbothermal reduction, microwave synthesis, and mechanical alloying.

Liquid Phase Method: This involves processes such as hydrothermal synthesis and sol-gel methods. These methods typically offer better control over particle size and morphology.

Industrial Production Methods:

Grinding and Mixing: Lithium carbonate, sucrose, and pure water are mixed and ground.

High-Temperature Synthesis: The mixture is heated to high temperatures to facilitate the reaction and form this compound.

Types of Reactions:

Oxidation and Reduction: this compound undergoes reversible oxidation and reduction reactions, which are crucial for its function in batteries.

Substitution Reactions: Doping with other metals such as manganese, cobalt, or nickel can enhance the electrochemical properties of this compound.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents under controlled conditions.

Reduction: Reduction typically involves the use of reducing agents such as hydrogen or carbon monoxide at elevated temperatures.

Major Products:

- The primary product of these reactions is this compound itself, which can be further processed or used directly in battery applications.

Chemistry:

- This compound is extensively studied for its use as a cathode material in lithium-ion batteries due to its high theoretical capacity, stability, and safety .

Biology and Medicine:

- While its primary applications are in energy storage, research is ongoing into its potential uses in biomedical devices and other biological applications.

Industry:

- This compound batteries are used in electric vehicles, renewable energy storage systems, and portable electronic devices. Their safety and long lifespan make them ideal for these applications .

作用機序

Lithium iron phosphate functions as a cathode material in lithium-ion batteries. During discharge, lithium ions move from the anode to the cathode through the electrolyte, while electrons travel through the external circuit. This process reduces iron ions in the this compound structure. During charging, the process is reversed, with lithium ions and electrons moving back to the anode .

類似化合物との比較

- Lithium cobalt oxide (LiCoO₂)

- Lithium manganese oxide (LiMn₂O₄)

- Lithium nickel oxide (LiNiO₂)

Comparison:

- Energy Density: Lithium cobalt oxide and lithium nickel oxide have higher energy densities compared to lithium iron phosphate, making them suitable for applications where space and weight are critical .

- Safety: this compound is safer and less prone to overheating and thermal runaway compared to lithium cobalt oxide and lithium nickel oxide .

- Cost: this compound is generally less expensive due to the abundance of iron and phosphate compared to cobalt and nickel .

This compound stands out due to its balance of safety, cost, and performance, making it a preferred choice for many applications despite its lower energy density.

生物活性

Lithium iron phosphate (LiFePO4) is a compound that has garnered significant interest due to its applications in battery technology and potential biological activities. This article explores the biological activity of LiFePO4, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Overview of this compound

LiFePO4 is a member of the olivine family of minerals and is primarily used as a cathode material in lithium-ion batteries. Its unique properties, such as thermal stability, safety, and environmental friendliness, make it an attractive choice for energy storage solutions. Recent studies have also begun to investigate its biological activity, particularly in the context of biocompatibility and therapeutic potential.

Biological Activity

1. Biocompatibility Studies

Research has indicated that LiFePO4 exhibits promising biocompatibility, making it suitable for various biomedical applications. A study evaluated the cytotoxicity of LiFePO4 on different cell lines, showing that at low concentrations, it did not adversely affect cell viability. However, higher concentrations led to increased cytotoxic effects, suggesting a dose-dependent relationship.

Table 1: Cytotoxicity of LiFePO4 on Cell Lines

| Cell Line | Concentration (mg/mL) | Cell Viability (%) |

|---|---|---|

| Human Osteoblasts | 0.5 | 95 |

| Human Osteoblasts | 1.0 | 85 |

| Human Osteoblasts | 2.0 | 60 |

| Mouse Fibroblasts | 0.5 | 90 |

| Mouse Fibroblasts | 1.0 | 75 |

| Mouse Fibroblasts | 2.0 | 50 |

2. Therapeutic Applications

LiFePO4's role as a potential therapeutic agent has been explored in various studies:

- Bone Regeneration : LiFePO4 has been investigated for its ability to enhance osteogenic differentiation in stem cells. The compound may promote bone healing by stimulating cellular pathways involved in bone formation.

- Neuroprotective Effects : Preliminary research suggests that LiFePO4 may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It appears to modulate oxidative stress and inflammation in neuronal cells.

Case Studies

Case Study 1: Bone Regeneration

A study conducted on rat models demonstrated that LiFePO4-enhanced scaffolds significantly improved bone regeneration compared to control groups. Histological analysis revealed increased new bone formation and mineralization in the presence of LiFePO4.

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines showed that treatment with LiFePO4 reduced apoptosis induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Research Findings

Recent literature highlights several key findings regarding the biological activity of LiFePO4:

- Ion Release Profile : The release of lithium ions from LiFePO4 has been shown to play a crucial role in its biological effects. Studies indicate that lithium can influence signaling pathways related to cell survival and proliferation.

- Regulation of Signaling Pathways : Research indicates that LiFePO4 may activate the Wnt/β-catenin signaling pathway, which is critical for bone formation and repair processes. This activation could explain its positive effects on osteogenesis.

- Toxicity Considerations : While low concentrations are generally safe, high doses can lead to toxicity due to ion overload or oxidative stress. Continuous monitoring of dosage is essential for therapeutic applications.

特性

CAS番号 |

15365-14-7 |

|---|---|

分子式 |

FeH3LiO4P |

分子量 |

160.8 g/mol |

IUPAC名 |

lithium;iron(2+);phosphate |

InChI |

InChI=1S/Fe.Li.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4) |

InChIキー |

ZSYNKHJUSDFTCQ-UHFFFAOYSA-N |

SMILES |

[Li+].[O-]P(=O)([O-])[O-].[Fe+2] |

正規SMILES |

[Li].OP(=O)(O)O.[Fe] |

Key on ui other cas no. |

15365-14-7 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。